molecular formula C12H10ClFN2O4 B2621198 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide CAS No. 2034338-91-3

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2621198
CAS No.: 2034338-91-3
M. Wt: 300.67
InChI Key: ORYIUIPFRCGOOP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide is a synthetic organic compound that features a benzamide core substituted with chloro, fluorine, and oxazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.

    Introduction of the ethyl linker: The oxazolidinone intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base.

    Coupling with the benzamide core: The ethylated oxazolidinone is coupled with 2-chloro-4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluorine substituents on the benzamide core can be targets for nucleophilic substitution reactions.

    Oxidation and reduction: The oxazolidinone ring can be susceptible to oxidation and reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a tool compound to study biological processes, such as enzyme inhibition or protein-ligand interactions.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies, including binding assays and structural analysis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chlorine substituent instead of fluorine.

    2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-bromobenzamide: Similar structure but with a bromine substituent instead of fluorine.

    2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-iodobenzamide: Similar structure but with an iodine substituent instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-fluorobenzamide can impart unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different halogen substituents

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O4/c13-9-5-7(14)1-2-8(9)11(18)15-3-4-16-10(17)6-20-12(16)19/h1-2,5H,3-4,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYIUIPFRCGOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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